Cas no 1806801-58-0 (2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine)

2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine 化学的及び物理的性質
名前と識別子
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- 2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine
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- インチ: 1S/C7H8F2N2O2/c8-6(9)3-1-5(12)4(2-10)11-7(3)13/h1,6,12H,2,10H2,(H,11,13)
- InChIKey: CFNWNJNODQMXNW-UHFFFAOYSA-N
- ほほえんだ: FC(C1C(NC(CN)=C(C=1)O)=O)F
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): -0.4
- トポロジー分子極性表面積: 75.4
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024004482-500mg |
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine |
1806801-58-0 | 97% | 500mg |
$970.20 | 2022-03-31 | |
Alichem | A024004482-250mg |
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine |
1806801-58-0 | 97% | 250mg |
$673.20 | 2022-03-31 | |
Alichem | A024004482-1g |
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine |
1806801-58-0 | 97% | 1g |
$1,713.60 | 2022-03-31 |
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine 関連文献
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridineに関する追加情報
Introduction to 2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine (CAS No. 1806801-58-0)
2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine, identified by the chemical abstracts service number 1806801-58-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic molecule, featuring a pyridine core with functional groups such as amino and hydroxyl substituents, has garnered attention due to its structural complexity and potential biological activities. The presence of a difluoromethyl group at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and medicinal chemistry applications.
The compound’s structure is characterized by a pyridine ring substituted with two hydroxyl groups at the 3- and 6-positions, along with an aminomethyl group at the 2-position. This arrangement confers both nucleophilic and electrophilic sites, enabling diverse chemical transformations and interactions with biological targets. The difluoromethyl moiety, known for its metabolic stability and ability to enhance binding affinity, further enhances the compound’s appeal as a pharmacophore.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. Studies have demonstrated that modifications at the pyridine core can lead to compounds with therapeutic effects ranging from anti-inflammatory to anticancer properties. The specific arrangement of functional groups in 2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine suggests its potential as a precursor for novel drug candidates targeting various diseases.
One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The amino and hydroxyl groups provide multiple sites for further functionalization, allowing chemists to tailor the molecule’s properties for specific applications. For instance, the amino group can be acylated or alkylated to introduce additional pharmacological motifs, while the hydroxyl groups can be etherified or esterified to enhance solubility or bioavailability.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular docking studies using 2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine have revealed potential interactions with enzymes and receptors involved in metabolic pathways. These findings align with experimental observations that have identified pyridine derivatives as promising leads in drug development.
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available pyridine precursors. Key steps include nucleophilic substitution reactions to introduce the amino and hydroxyl groups, followed by protection-deprotection strategies to control reactivity. The introduction of the difluoromethyl group often requires specialized reagents or catalytic systems to ensure high selectivity and yield.
In industrial settings, process optimization is crucial for large-scale production of 2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine. Challenges such as regioselectivity and side product formation must be addressed to ensure cost-effective and environmentally sustainable manufacturing processes. Advances in green chemistry have led to the development of more efficient synthetic routes that minimize waste and reduce energy consumption.
The compound’s potential applications extend beyond pharmaceuticals into agrochemicals and materials science. For example, derivatives of this molecule have been explored as intermediates for herbicides and fungicides due to their ability to disrupt essential biological pathways in pests. Additionally, its structural features make it a candidate for designing advanced materials with unique electronic properties.
As research continues to uncover new therapeutic targets and synthetic methodologies, the importance of versatile heterocyclic compounds like 2-(Aminomethyl)-5-(difluoromethyl)-3,6-dihydroxypyridine will only grow. Collaborative efforts between academic researchers and industry scientists are essential for translating laboratory discoveries into tangible benefits for society. By leveraging cutting-edge technologies such as high-throughput screening and artificial intelligence-driven drug design platforms, the future looks promising for this remarkable compound.
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